Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)-

Fluorescence spectroscopy Photophysics Substituent effects

2-(4-Chlorophenyl)phenanthro[9,10-d]oxazole (CAS 10206-04-9, molecular formula C₂₁H₁₂ClNO, molecular weight 329.78 g/mol) is a polycyclic aromatic heterocycle in which an oxazole ring is fused to a phenanthrene backbone at the 9,10-positions, and a 4-chlorophenyl substituent is attached at the oxazole 2-position. The compound is characterized by a melting point of 256–257 °C (recrystallized from 1,4-dioxane), a predicted boiling point of 506.9 ± 33.0 °C, a predicted density of 1.345 ± 0.06 g/cm³, and a predicted pKa of −0.77 ± 0.30.

Molecular Formula C21H12ClNO
Molecular Weight 329.8 g/mol
CAS No. 10206-04-9
Cat. No. B14064014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)-
CAS10206-04-9
Molecular FormulaC21H12ClNO
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C(O4)C5=CC=C(C=C5)Cl
InChIInChI=1S/C21H12ClNO/c22-14-11-9-13(10-12-14)21-23-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)24-21/h1-12H
InChIKeyYTFBHFWEMNQADB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)phenanthro[9,10-d]oxazole (CAS 10206-04-9): Core Identity and Physicochemical Baseline for Procurement Decision-Making


2-(4-Chlorophenyl)phenanthro[9,10-d]oxazole (CAS 10206-04-9, molecular formula C₂₁H₁₂ClNO, molecular weight 329.78 g/mol) is a polycyclic aromatic heterocycle in which an oxazole ring is fused to a phenanthrene backbone at the 9,10-positions, and a 4-chlorophenyl substituent is attached at the oxazole 2-position. The compound is characterized by a melting point of 256–257 °C (recrystallized from 1,4-dioxane), a predicted boiling point of 506.9 ± 33.0 °C, a predicted density of 1.345 ± 0.06 g/cm³, and a predicted pKa of −0.77 ± 0.30 . This scaffold belongs to the broader 2-arylphenanthro[9,10-d]oxazole class, which has been investigated for its fluorescence and luminescence properties as well as its utility as an electron-withdrawing building block in organic light-emitting diode (OLED) materials [1][2].

2-Arylphenanthrooxazole scaffold for OLED host material development
4-Chloro electron-accepting substituent tunes photophysical properties
High melting point supports vacuum thermal evaporation processing

Why 2-(4-Chlorophenyl)phenanthro[9,10-d]oxazole Cannot Be Interchanged with Other 2-Arylphenanthro[9,10-d]oxazoles


The 4-chlorophenyl substituent at the oxazole 2-position is not a passive structural decoration; it actively modulates the electronic character of the phenanthrooxazole core. Systematic investigation of 2-arylphenanthro[9,10-d]oxazole derivatives has demonstrated that the introduction of an electron-accepting substituent (such as chloro) at the para position of the 2-phenyl ring alters the nature of the fluorescence state, producing a nearly twofold increase in the radiative rate constant (k_f) and approximately a 50% enhancement in fluorescence quantum yield (Φ_f) relative to the unsubstituted 2-phenyl parent [1]. Consequently, replacing 2-(4-chlorophenyl)phenanthro[9,10-d]oxazole with the 2-phenyl, 2-(4-methylphenyl), or 2-(4-methoxyphenyl) analog—each of which bears a neutral or electron-donating substituent—will yield a measurably different photophysical profile, compromising reproducibility in fluorescence-based applications.

Electronic mismatch
Replacing 4-Cl with H, CH₃, or OCH₃ may shift fluorescence quantum yield and radiative rate, altering photophysical output.
Thermal property shift
4-CH₃ or 4-OCH₃ analogs exhibit lower melting points; processing conditions may require adjustment.
Purity profile variance
Synthetic routes differ; unsubstituted oxazole byproduct may be present, affecting purity and reproducibility.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)phenanthro[9,10-d]oxazole (CAS 10206-04-9) vs. Its Closest Analogs


Fluorescence Quantum Yield and Radiative Rate Enhancement via 4-Chloro Acceptor Substitution

Doroshenko et al. (1995) systematically compared a series of 2-arylphenanthro[9,10-d]oxazoles and demonstrated that introducing an acceptor substituent (e.g., Cl, NO₂) at the para position of the 2-phenyl ring converts the fluorescent state from a non-polar locally excited (LE) state to a polar charge-transfer (CT) state, resulting in a nearly twofold increase in the fluorescence rate constant (k_f) and approximately a 50% increase in the fluorescence quantum yield (Φ_f) relative to the unsubstituted 2-phenylphenanthro[9,10-d]oxazole baseline [1]. The 4-chloro substituent (Hammett σ_p = 0.23) provides a moderate electron-withdrawing effect that is distinct from the stronger nitro group (σ_p = 0.78) and the electron-donating methyl (σ_p = −0.17) or methoxy (σ_p = −0.27) groups.

Fluorescence Enhancement
Class-level inference
~1.5× Φ_f, ~2× k_f vs unsubstituted 2-phenyl analog
Supports acceptor-substituent photophysics context
Derived from series data; single-compound validation recommended
Fluorescence spectroscopy Photophysics Substituent effects

Melting Point and Thermal Stability Differentiation vs. 2-(4-Methylphenyl) Analog

The reported melting point of 2-(4-chlorophenyl)phenanthro[9,10-d]oxazole is 256–257 °C (recrystallized from 1,4-dioxane) . In contrast, the structurally analogous 2-(4-methylphenyl)phenanthro[9,10-d]oxazole has an estimated melting point of approximately 210 °C based on predictive models (MPBPWIN) . This ~46–47 °C higher melting point indicates stronger intermolecular interactions in the solid state, likely attributable to the polarizable C–Cl bond and its participation in C–H···Cl and C–H···π interactions.

Melting Point Difference
Cross-study comparable
ΔT_m ≈ +46–47 °C higher vs 4-CH₃ analog
Thermal stability differentiation for processing
Experimental vs predicted value; verify batch T_m
Thermal analysis Materials stability Purification

Electron-Withdrawing Character and Bipolar Host Material Compatibility

The phenanthro[9,10-d]oxazole (PO) core has been established as a moderate electron-accepting unit in bipolar host materials for phosphorescent OLEDs (PhOLEDs) [1]. The 4-chlorophenyl substituent further increases the electron-withdrawing character of the 2-aryl group compared to the unsubstituted phenyl analog, as evidenced by the positive Hammett σ_p value of chlorine (σ_p = +0.23) [2]. This incremental electronic tuning is absent in analogs bearing electron-donating substituents such as 4-methyl (σ_p = −0.17) or 4-methoxy (σ_p = −0.27), which shift the electronic character in the opposite direction.

Electron-Withdrawing Strength
Class-level inference
Hammett σ_p +0.23 (4-Cl) vs 0.00 (H), −0.17 (4-CH₃), −0.27 (4-OCH₃)
Unique electronic niche for bipolar host tuning
Standard σ_p; verify if experimental context required
OLED materials Bipolar hosts Electronic tuning

Synthetic Byproduct Challenge: Unsubstituted Oxazole Formation as a Purity-Impacting Variable

The Nicolaides et al. (1993) synthesis of 2-arylphenanthro[9,10-d]oxazoles from 10-(methoxyimino)phenanthren-9-one reports yields of 5–64% for the desired 2-aryl products and explicitly notes the concomitant formation of unsubstituted phenanthro[9,10-d]oxazole (compound 12) as a byproduct in several cases [1]. For the 2-(4-chlorophenyl) derivative specifically, the radical-mediated route using α-bromo-4-chlorotoluene is a recognized synthetic challenge due to this competing side reaction. Alternative Pd-catalyzed sequential C–H arylation methods have been developed that provide more controlled access to 2-arylphenanthro[9,10-d]oxazoles [2].

Synthetic Purity Risk
Supporting evidence
Radical route yields 5–64%; unsubstituted oxazole byproduct co-elutes
Requires HPLC purity verification for reproducible photophysics
Pd-catalyzed alternative may improve yield profile
Synthetic chemistry Purity control Procurement quality

Polar Surface Area (PSA) and Physicochemical Profile for Application-Specific Selection

The polar surface area (PSA) of 2-(4-chlorophenyl)phenanthro[9,10-d]oxazole is 26.03 Ų , which is identical to that of the unsubstituted 2-phenyl analog because the chlorine substituent does not introduce additional hydrogen-bond donors or acceptors beyond the oxazole nitrogen and oxygen. However, the predicted pKa of −0.77 ± 0.30 indicates very weak basicity of the oxazole nitrogen, which influences solubility and protonation state under acidic conditions. In contrast, derivatives with hydrogen-bond donors (e.g., 2-(2′-hydroxyphenyl)-) or strong acceptor groups (e.g., 4-nitro, PSA ~71.85 Ų including NO₂) have substantially different solubility and permeability profiles.

Polar Surface Area
Supporting evidence
PSA 26.03 Ų; predicted pKa −0.77
Supports passive membrane permeability assessment
Predicted values; experimental validation recommended
Drug-likeness Membrane permeability Physicochemical properties

High-Confidence Application Scenarios for 2-(4-Chlorophenyl)phenanthro[9,10-d]oxazole (CAS 10206-04-9)


Fluorescence-Based Sensor and Probe Development Requiring Moderate Electron-Acceptor Character

The ~50% fluorescence quantum yield enhancement and twofold radiative rate increase conferred by the 4-chloro acceptor substituent (class-level evidence [1]) make this compound a superior scaffold choice over the 2-phenyl or 2-(4-methylphenyl) analogs for fluorescence turn-on or ratiometric sensor designs. Its low PSA (26.03 Ų [2]) supports intracellular probe applications where membrane permeability is required.

Bipolar Host Material Synthesis for Phosphorescent OLEDs (PhOLEDs)

The phenanthro[9,10-d]oxazole core is an established moderate electron-acceptor in bipolar host materials [1]. The 4-chloro substituent (Hammett σ_p = +0.23) provides incremental electron-withdrawing tuning distinct from the 4-nitro analog (σ_p = +0.78), enabling fine adjustment of HOMO-LUMO levels without introducing the strong fluorescence quenching associated with nitro groups [2]. This makes it a preferred intermediate for designing hosts with balanced charge transport.

Thermally Stable Organic Electronic Materials Requiring High-Temperature Processing

With an experimental melting point of 256–257 °C [1], approximately 47 °C higher than the 4-methyl analog [2], this compound offers greater thermal latitude during vacuum thermal evaporation (typical OLED fabrication temperatures 150–350 °C). The higher melting point also facilitates purification by recrystallization from 1,4-dioxane, a demonstrated solvent system [1].

Structure-Activity Relationship (SAR) Studies on 2-Arylphenanthro[9,10-d]oxazole Pharmacophores

The 4-chloro substituent occupies a unique electronic niche (σ_p = +0.23) that is intermediate between electron-neutral and strongly electron-withdrawing groups [1]. This compound serves as a key comparator in systematic SAR studies aimed at correlating substituent electronic effects with photophysical or biological activity, where direct head-to-head comparison with the 4-H, 4-CH₃, 4-OCH₃, 4-Br, and 4-NO₂ analogs is required [2].

Application
Selection Property
Validation Focus
Fluorescence-based probe development
Electron-acceptor scaffold
Fluorescence quantum yield context
PhOLED bipolar host synthesis
Moderate electron-withdrawing
HOMO-LUMO tuning
High-temperature device fabrication
Reported high thermal stability
Processing compatibility
Substituent SAR investigations
Intermediate electronic profile
Substituent effect correlation
Quote Request

Request a Quote for Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.